

IUPAC name for C12H10O4S3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(phenylsulfonyl)sulfide*

Cat. No.: B1331199

[Get Quote](#)

A Technical Guide to 4,4'-Thiobis(benzenesulfonic acid)

Disclaimer: Initial searches for a compound with the molecular formula C12H10O4S3 did not yield a definitively identified, common chemical substance. It is plausible that this formula contains a typographical error. This guide will therefore focus on a closely related and well-documented compound, 4,4'-Thiobis(benzenesulfonic acid), which has the molecular formula C12H10O6S3. This document is intended for researchers, scientists, and drug development professionals.

Introduction

4,4'-Thiobis(benzenesulfonic acid) is an organosulfur compound that belongs to the class of aromatic sulfonic acids. Structurally, it consists of two benzenesulfonic acid moieties linked by a thioether bridge at the para positions. This compound and its derivatives are of interest in various chemical and pharmaceutical applications due to the presence of reactive sulfonic acid groups and the central sulfur linkage. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential areas of application, with a focus on experimental details and data.

Chemical and Physical Properties

A summary of the key physicochemical properties of 4,4'-Thiobis(benzenesulfonic acid) and its related derivatives is presented in Table 1. These properties are crucial for understanding its behavior in different experimental and industrial settings.

Table 1: Physicochemical Properties of 4,4'-Thiobis(benzenesulfonic acid) and Related Compounds

Property	Value	Reference Compound
IUPAC Name	4-(4-sulfophenyl)sulfanylbenzenesulfonic acid	4,4'-Thiobis(benzenesulfonic acid)
Molecular Formula	C ₁₂ H ₁₀ O ₆ S ₃	4,4'-Thiobis(benzenesulfonic acid)
Molecular Weight	346.4 g/mol	4,4'-Thiobis(benzenesulfonic acid)
Appearance	Off-white to light yellow powder	4,4'-Thiobis(benzenesulfonic acid)
Solubility	Soluble in water, ethanol	Benzenesulfonic acid[1]
Acidity (pKa)	Strongly acidic (estimated < 0)	Benzenesulfonic acid (-2.8)[1][2]
Melting Point	> 300 °C (decomposes)	4,4'-Thiobis(benzenesulfonic acid)

Synthesis and Experimental Protocols

The synthesis of 4,4'-Thiobis(benzenesulfonic acid) typically involves the sulfonation of diphenyl sulfide. The following is a generalized experimental protocol for its preparation.

Synthesis of 4,4'-Thiobis(benzenesulfonic acid) via Sulfonation

Objective: To synthesize 4,4'-Thiobis(benzenesulfonic acid) by the direct sulfonation of diphenyl sulfide.

Materials:

- Diphenyl sulfide

- Concentrated sulfuric acid (98%)
- Fuming sulfuric acid (oleum, 20% SO₃)
- Sodium chloride
- Deionized water
- Ice

Procedure:

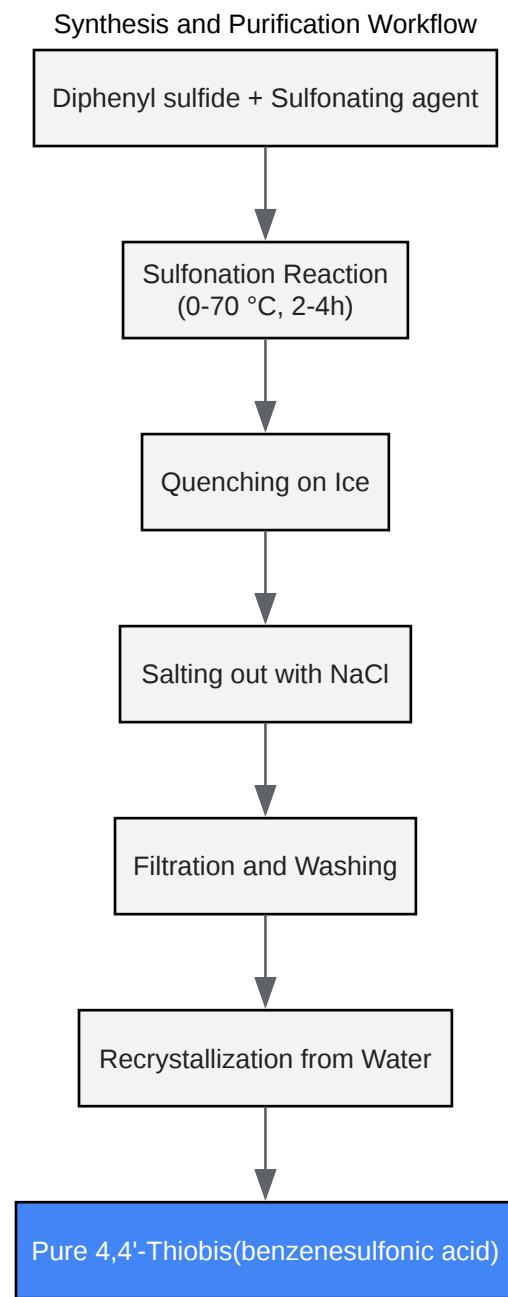
- In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place diphenyl sulfide.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add a mixture of concentrated sulfuric acid and fuming sulfuric acid from the dropping funnel while maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-3 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- Precipitate the product by adding a saturated solution of sodium chloride.
- Filter the crude product and wash with a cold, saturated sodium chloride solution.
- Recrystallize the crude product from hot water to obtain purified 4,4'-Thiobis(benzenesulfonic acid).

Expected Yield: 75-85%

Characterization: The final product can be characterized by:

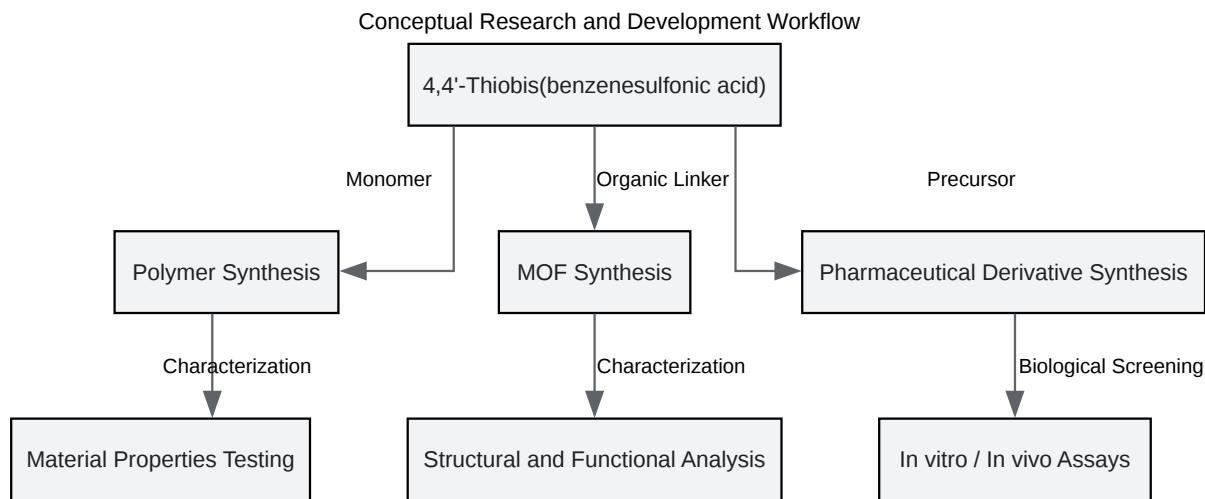
- Melting Point: Determination of the decomposition temperature.

- Spectroscopy: ^1H NMR, ^{13}C NMR, and FT-IR to confirm the chemical structure.
- Elemental Analysis: To confirm the elemental composition.


Potential Applications and Areas of Research

While specific biological signaling pathways involving 4,4'-Thiobis(benzenesulfonic acid) are not extensively documented in publicly available literature, its structural motifs suggest several areas of potential interest for researchers and drug development professionals.

- Monomer for Polymer Synthesis: The presence of two sulfonic acid groups makes it a potential monomer for the synthesis of specialty polymers, such as polyetheretherketones (PEEK) or polysulfones, with enhanced properties like improved solubility and ion-exchange capabilities.
- Linker in Metal-Organic Frameworks (MOFs): The rigid structure and the presence of coordinating sulfonic acid groups suggest its potential use as an organic linker in the synthesis of novel MOFs for applications in gas storage, separation, and catalysis.
- Precursor for Biologically Active Molecules: The thioether linkage and the aromatic rings are common features in various pharmacologically active compounds. This molecule could serve as a starting material for the synthesis of novel therapeutic agents.


Logical Relationships and Workflows

The following diagrams illustrate the logical flow of synthesis and characterization, as well as a conceptual workflow for exploring its potential applications.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and purification of 4,4'-Thiobis(benzenesulfonic acid).

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for exploring the potential applications of 4,4'-Thiobis(benzenesulfonic acid).

Safety and Handling

As an aromatic sulfonic acid, 4,4'-Thiobis(benzenesulfonic acid) is expected to be a strong acid and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.^{[3][4][5][6][7]} All work should be conducted in a well-ventilated fume hood.^{[3][5]} In case of contact with skin or eyes, rinse immediately with plenty of water.^{[4][6]}

Conclusion

4,4'-Thiobis(benzenesulfonic acid) is a versatile aromatic sulfonic acid with potential for a range of applications in materials science and medicinal chemistry. This guide provides a foundational understanding of its properties and synthesis to support further research and development efforts. The provided experimental protocols and conceptual workflows offer a starting point for scientists and researchers to explore the utility of this compound in their respective fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. chempoint.com [chempoint.com]
- 6. actylislab.com [actylislab.com]
- 7. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [IUPAC name for C12H10O4S3]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1331199#iupac-name-for-c12h10o4s3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com